molecular formula C7H8BrNO2 B073794 Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1196-90-3

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B073794
CAS No.: 1196-90-3
M. Wt: 218.05 g/mol
InChI Key: XYZFZMSLKMPMGW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . It is characterized by a pyrrole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position (N-methyl), and a methyl ester at the 2-position. The compound is commercially available (e.g., Sigma-Aldrich ANV00082) as a solid, with SMILES notation COC(=O)c1cc(Br)cn1C and InChIKey XYZFZMSLKMPMGW-UHFFFAOYSA-N .

Synthetic routes often involve alkylation and bromination steps. For example, Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (a structural analog) is synthesized via N-methylation using methyl iodide and sodium hydride under inert conditions, followed by purification via column chromatography . Similar methodologies are likely applicable to the methyl ester variant.

Properties

IUPAC Name

methyl 4-bromo-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZFZMSLKMPMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465440
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-90-3
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
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Preparation Methods

Cyclization of Trichloroacetylpyrrole Derivatives

A widely adopted method involves the reaction of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone with sodium methoxide in methanol. The process dechlorinates the trichloroacetyl group, yielding the methyl ester.

Example Procedure

  • Reagents : 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50.0 g, 171.8 mmol), sodium methoxide (257.7 mmol), methanol (860 mL).

  • Conditions : Sodium methoxide is added to methanol, followed by dropwise addition of the trichloroethanone derivative. The mixture is stirred for 10 minutes at ambient temperature.

  • Yield : 71% (25 g of product).

  • Purification : The crude product is concentrated, cooled, and filtered. Washing with water until neutral pH yields a white solid.

Mechanistic Insight
The reaction proceeds via nucleophilic attack by methoxide on the trichloromethyl group, displacing chloride ions and forming the methyl ester. The rapid reaction time (10 minutes) minimizes side reactions, ensuring high purity.

Alternative Bromination Strategies

Bromination of pre-formed pyrrole esters using N-bromosuccinimide (NBS) under radical conditions has been explored but is less common due to lower regioselectivity.

N-Alkylation to Introduce the 1-Methyl Group

Introducing the methyl group at the pyrrole nitrogen requires careful selection of alkylating agents and bases. Two primary methods are documented:

Alkylation Using Methyl Iodide and Sodium Hydride

This method employs a strong base (sodium hydride) to deprotonate the pyrrole nitrogen, followed by reaction with methyl iodide.

Example Procedure

  • Reagents : Methyl 4-bromo-1H-pyrrole-2-carboxylate (4.5 g, 22 mmol), sodium hydride (60% dispersion, 2.6 g, 66 mmol), methyl iodide (66 mmol), DMF (20 mL).

  • Conditions : Sodium hydride is added to DMF at 0°C, followed by methyl iodide. The mixture is stirred at 90°C for 12 hours.

  • Yield : 84% (analogous to isopropyl derivative synthesis).

  • Purification : The product is extracted with ethyl acetate, washed with brine, and recrystallized from hexane.

Mechanistic Insight
Sodium hydride deprotonates the pyrrole nitrogen, generating a nucleophilic species that attacks methyl iodide in an SN2 reaction. The polar aprotic solvent (DMF) enhances reaction efficiency.

Alkylation Using Methyl Bromide and Cesium Carbonate

A milder approach utilizes cesium carbonate as a base, facilitating alkylation under less rigorous conditions.

Example Procedure

  • Reagents : Methyl 4-bromo-1H-pyrrole-2-carboxylate (2.84 g, 13.05 mmol), methyl bromide (13.05 mmol), cesium carbonate (4.25 g, 13.05 mmol), DMF (35 mL).

  • Conditions : The reaction is stirred at 60°C for 6 hours.

  • Yield : 85% (analogous to 4-chlorobenzyl derivative synthesis).

  • Purification : Extraction with ethyl acetate and chromatography (Hexane:EtOAc = 90:10) yields the pure product.

Mechanistic Insight
Cesium carbonate acts as a mild base, deprotonating the pyrrole nitrogen without requiring anhydrous conditions. Methyl bromide serves as the alkylating agent, with DMF stabilizing the transition state.

Comparative Analysis of Preparation Methods

Method Base Alkylating Agent Solvent Temperature Time Yield
Sodium Hydride/AlkylationNaH (60%)Methyl IodideDMF90°C12 h84%
Cesium Carbonate/AlkylationCs2CO3Methyl BromideDMF60°C6 h85%

Key Findings

  • Reaction Efficiency : The cesium carbonate method achieves higher yields (85%) in shorter durations (6 hours) compared to sodium hydride (84% in 12 hours).

  • Safety Considerations : Sodium hydride requires inert handling due to pyrophoric properties, whereas cesium carbonate is air-stable.

  • Scalability : The cesium carbonate route is more amenable to industrial scaling due to milder conditions and easier purification.

Optimization Strategies and Challenges

Solvent Selection

  • DMF vs. Methanol : DMF’s high polarity facilitates SN2 reactions, whereas methanol may protonate the pyrrole nitrogen, reducing reactivity.

  • Temperature Effects : Elevated temperatures (90°C) accelerate alkylation but risk decomposition. Optimal results are observed at 60–90°C.

Stoichiometry and Reagent Ratios

  • Base Equivalents : Using 3 equivalents of base (e.g., NaH or Cs2CO3) relative to the pyrrole substrate ensures complete deprotonation.

  • Alkylating Agent Excess : A 1.2:1 molar ratio of alkylating agent to substrate minimizes side reactions.

Industrial Applications and Scalability

The cesium carbonate method is preferred for large-scale synthesis due to:

  • Lower Hazard Profile : Avoids pyrophoric reagents.

  • Reduced Byproducts : Simplified purification via crystallization.

  • Cost Efficiency : Cesium carbonate, though expensive, reduces downtime associated with safety protocols .

Scientific Research Applications

Synthetic Chemistry

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of various complex organic compounds. Its bromine atom allows for versatile substitution reactions, making it valuable in the development of novel pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules

The compound can be utilized in various synthetic routes, including:

  • Bromination Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under controlled conditions.
  • Formation of Heterocycles : It acts as a precursor for synthesizing more complex heterocyclic compounds, which are essential in drug discovery and development.
Reaction TypeDescription
SubstitutionBromine substitution with nucleophiles
OxidationFormation of pyrrole derivatives
ReductionConversion of carboxylic acid to alcohols

Biological Applications

Recent studies have investigated the biological activities of this compound, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Further studies are necessary to elucidate the specific pathways involved.

Material Science Applications

The compound has been explored for its potential use in biosensors due to its unique chemical properties.

Biosensor Development

A study utilizing Surface Enhanced Raman Spectroscopy (SERS) demonstrated that this compound can form clusters with silver nanoparticles, enhancing its detectability in biosensing applications . This property is particularly useful for developing sensors that require high sensitivity and specificity.

Case Study 1: Synthesis of Novel Antimicrobials

In a study published by ResearchGate, this compound was synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Biosensor Application

A recent investigation focused on the interactions between this compound and metal clusters for biosensor applications. The findings revealed that the compound's adsorption on silver and gold substrates significantly improved signal intensity in SERS analysis, indicating its utility in sensitive detection methods .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4)
  • Molecular Formula: C₆H₆BrNO₂
  • Molecular Weight : 204.02 g/mol
  • Key Difference : Lacks the N-methyl group at the 1-position.
Methyl 3-bromopyrrole-2-carboxylate (CAS 941714-57-4)
  • Molecular Formula: C₆H₆BrNO₂
  • Molecular Weight : 204.02 g/mol
  • Key Difference : Bromine at the 3-position instead of 3.
  • Impact : Altered electronic and steric properties influence regioselectivity in further functionalization (e.g., Suzuki-Miyaura couplings) .

Ester Group Variations

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate
  • Molecular Formula: C₈H₁₀BrNO₂
  • Molecular Weight : 232.08 g/mol
  • Key Difference : Ethyl ester instead of methyl.
  • Impact : Increased hydrophobicity and molecular weight, which may affect solubility and pharmacokinetic properties in drug discovery .
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 875160-43-3)
  • Molecular Formula: C₆H₆BrNO₂
  • Molecular Weight : 204.02 g/mol
  • Key Difference : Carboxylic acid instead of methyl ester.

Functional Group Additions

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
  • Molecular Formula: C₈H₈BrNO₃
  • Molecular Weight: Not explicitly reported, but estimated ~229 g/mol.
  • Key Difference : Formyl group at the 4-position instead of bromine.
  • Impact : The formyl group enables nucleophilic additions (e.g., Grignard reactions), expanding utility in heterocyclic synthesis .
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 870235-32-8)
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 267.07 g/mol
  • Key Difference : Fused pyrrolopyridine ring system.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate C₇H₈BrNO₂ 218.05 4-Br, 1-Me, 2-COOMe 1196-90-3
Methyl 4-bromo-1H-pyrrole-2-carboxylate C₆H₆BrNO₂ 204.02 4-Br, 2-COOMe 934-05-4
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate C₈H₁₀BrNO₂ 232.08 4-Br, 1-Me, 2-COOEt 433267-55-1
Methyl 3-bromopyrrole-2-carboxylate C₆H₆BrNO₂ 204.02 3-Br, 2-COOMe 941714-57-4
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid C₆H₆BrNO₂ 204.02 4-Br, 1-Me, 2-COOH 875160-43-3

Biological Activity

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial properties, interactions with various biological targets, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrNO2C_7H_8BrNO_2 and a molecular weight of approximately 246.10 g/mol. The compound features a bromine atom at the 4-position of the pyrrole ring, a methyl group at the 1-position, and a carboxylate ester functional group at the 2-position. These structural characteristics are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that bromo-pyrrole analogues can act against various bacterial strains, suggesting their potential use as antibiotics or antibacterial agents. For instance, related compounds have demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as <0.016μg/mL<0.016\,\mu g/mL .

Table 1: Antimicrobial Activity of this compound

Compound NameMIC (μg/mL)Target Bacteria
This compound<0.016Mycobacterium tuberculosis
Bromo-pyrrole analogueVariableVarious bacterial strains

Interaction with Biological Targets

This compound has been studied for its interactions with several biological macromolecules, including proteins and receptors. It has shown potential in modulating various signaling pathways involving receptors such as adrenergic and cannabinoid receptors . The compound's ability to interact with these targets may underlie its therapeutic effects.

Table 2: Potential Biological Targets of this compound

Target TypeSpecific Targets
ReceptorsAdrenergic Receptor, Cannabinoid Receptor
EnzymesVarious kinases and phosphatases
Ion ChannelsMembrane Transporters

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the bromine substitution enhances the compound's reactivity with biological targets, facilitating interactions that lead to altered biochemical pathways. For example, studies suggest that the bromine atom may play a critical role in binding affinity to specific receptors and enzymes .

Case Studies

Recent studies have highlighted the efficacy of pyrrole derivatives in treating infections caused by resistant bacterial strains. For instance, a study focusing on structure-guided design revealed that modifications to the pyrrole structure significantly improved anti-tubercular activity while maintaining low cytotoxicity . This emphasizes the importance of structural variations in enhancing biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyrrole ester. For example, ethyl 4-bromo-1H-pyrrole-2-carboxylate (precursor) can undergo N-methylation using methyl iodide or dimethyl sulfate in the presence of a base like Cs₂CO₃ in DMF . Bromination conditions (e.g., stoichiometric Br₂ in DMF with K₂CO₃) must be tightly controlled to avoid over-bromination . Yield optimization requires monitoring reaction temperature (0–25°C) and time, as excess bromine can lead to di-brominated byproducts.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR (DMSO-d6d_6) shows characteristic peaks: δ ~3.7–3.9 ppm (N-CH3_3), δ ~6.3–6.5 ppm (pyrrole-H), and δ ~7.2–7.5 ppm (Br-substituted aromatic protons) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ at m/z ~218–220 (isotopic pattern confirms bromine presence) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities, with retention times dependent on ester hydrophobicity .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how are anisotropic displacement parameters refined?

  • Methodological Answer : The bromine atom’s high electron density causes strong absorption effects, requiring multi-scan corrections during data collection (e.g., using CrysAlisPro ). Anisotropic displacement parameters are refined via SHELXL , with restraints applied to avoid over-parameterization. Hydrogen bonding patterns (e.g., C–H···O interactions) are analyzed using graph-set notation in Mercury or OLEX2 .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights are derived from kinetic studies?

  • Methodological Answer : The C4-bromo group participates in Suzuki-Miyaura coupling with aryl boronic acids (Pd(dppf)Cl2_2, KOAc, 1,4-dioxane, 80°C) . Kinetic studies (e.g., via 19F^{19}F-NMR or in-situ IR) reveal oxidative addition as the rate-determining step. Bromine’s electronegativity destabilizes the transition state, necessitating higher catalyst loadings compared to chloro analogs. Competing protodebromination is minimized by using anhydrous conditions .

Q. What computational strategies are employed to predict the compound’s solubility and partition coefficient (logP) for pharmacological studies?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model solvation free energy in water and octanol. Software like COSMO-RS predicts logP (~2.5–3.0), consistent with experimental shake-flask measurements. MD simulations (GROMACS) assess membrane permeability, highlighting the ester group’s role in enhancing lipophilicity .

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